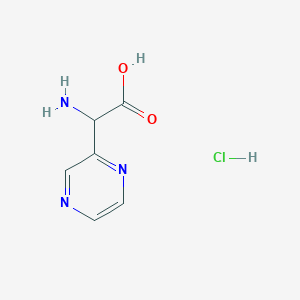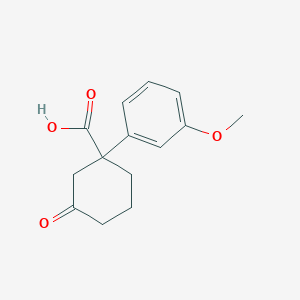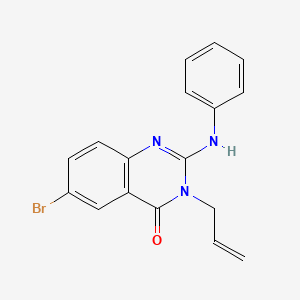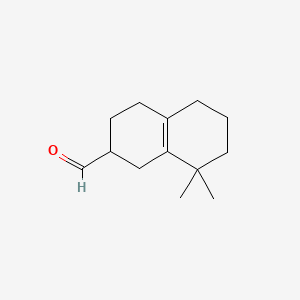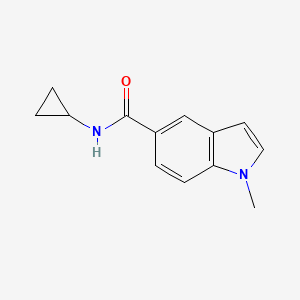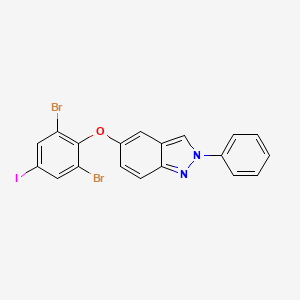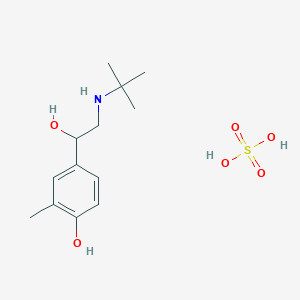
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyrimidine-4-amine and maleic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions.
Procedure: The 2,6-dimethylpyrimidine-4-amine is reacted with maleic anhydride to form the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogen additions.
Substitution Products: Substituted derivatives with various functional groups replacing the amino group.
科学的研究の応用
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding Interactions: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 4-amino-2,6-dimethylpyrimidine share structural similarities.
Oxobutenoic Acids: Compounds like 4-oxo-4-phenylbut-2-enoic acid have similar functional groups.
Uniqueness
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of a pyrimidine ring with an oxobutenoic acid moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
(E)-4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H11N3O3/c1-6-5-8(12-7(2)11-6)13-9(14)3-4-10(15)16/h3-5H,1-2H3,(H,15,16)(H,11,12,13,14)/b4-3+ |
InChIキー |
XUVQEPJUVMYGOK-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)C)NC(=O)/C=C/C(=O)O |
正規SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


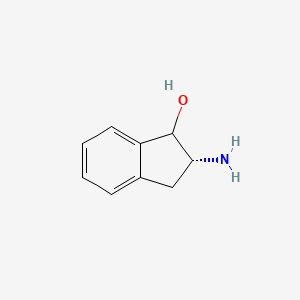
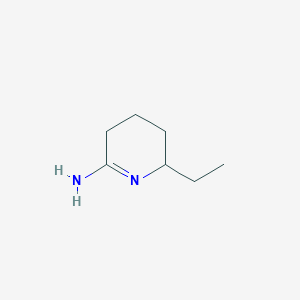
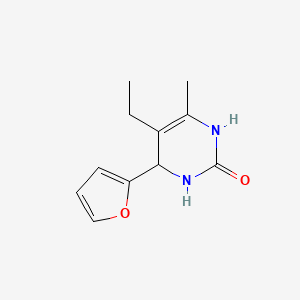
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)

